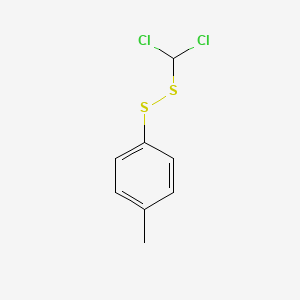
Disulfide, dichloromethyl 4-methylphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfide, dichloromethyl 4-methylphenyl is an organic compound with the molecular formula C8H8Cl2S2 It contains a disulfide bond (S-S) and is characterized by the presence of dichloromethyl and 4-methylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disulfides typically involves the oxidation of thiols. For disulfide, dichloromethyl 4-methylphenyl, one common method is the reaction of thiols with oxidizing agents such as iodine or hydrogen peroxide. The reaction conditions often include mild temperatures and the use of solvents like chloroform or ethanol to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of disulfides can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Disulfide, dichloromethyl 4-methylphenyl undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or sodium borohydride.
Substitution: The dichloromethyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide, and other peroxides.
Reducing Agents: Dithiothreitol (DTT), sodium borohydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Disulfide, dichloromethyl 4-methylphenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in redox biology and as a probe for disulfide bond formation in proteins.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of disulfide, dichloromethyl 4-methylphenyl involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in the stability and function of proteins. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds and affecting protein structure and function. This mechanism is particularly important in redox biology and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di(4-methylphenyl)disulfide: Similar structure but lacks the dichloromethyl group.
Di(4-chlorophenyl)disulfide: Contains a chlorophenyl group instead of a methylphenyl group.
Di(4-methoxyphenyl)disulfide: Contains a methoxy group instead of a methyl group
Uniqueness
Disulfide, dichloromethyl 4-methylphenyl is unique due to the presence of both dichloromethyl and 4-methylphenyl groups. This combination imparts distinct chemical properties, making it useful in specific applications where other disulfides may not be as effective .
Eigenschaften
CAS-Nummer |
61079-19-4 |
|---|---|
Molekularformel |
C8H8Cl2S2 |
Molekulargewicht |
239.2 g/mol |
IUPAC-Name |
1-(dichloromethyldisulfanyl)-4-methylbenzene |
InChI |
InChI=1S/C8H8Cl2S2/c1-6-2-4-7(5-3-6)11-12-8(9)10/h2-5,8H,1H3 |
InChI-Schlüssel |
XBWHUKIAERUMHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SSC(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Phenylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14604985.png)
![2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B14604990.png)
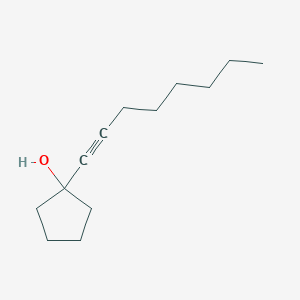
![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
![3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14605029.png)
![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)
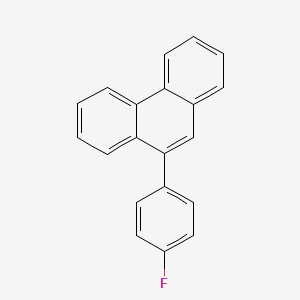
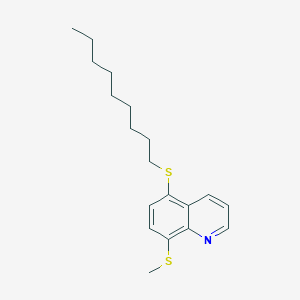
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)
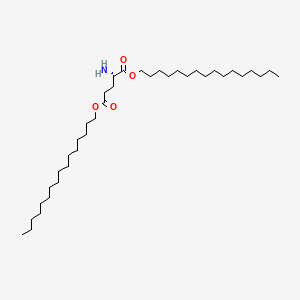
![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)
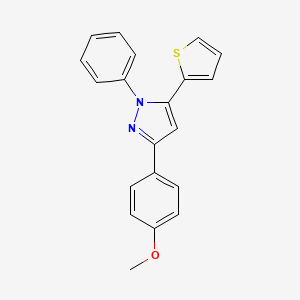
![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)
